An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitropyrimidin-4(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
Molecular Identity and Structure
Before delving into its physicochemical properties, it is crucial to establish the fundamental identity of 2-Amino-5-nitropyrimidin-4(1H)-one.
| Identifier | Value | Source |
| Chemical Name | 2-Amino-5-nitropyrimidin-4(1H)-one | - |
| CAS Number | 7254-29-7 | [1] |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Canonical SMILES | C1=C(NC(=O)N=C1N)[O-] | - |
The structure, characterized by a pyrimidinone ring substituted with an amino group at position 2 and a nitro group at position 5, suggests potential for hydrogen bonding, tautomerism, and a degree of aromaticity which will influence its physical and chemical behavior.
Synthesis Pathway
A plausible synthetic route for 2-Amino-5-nitropyrimidin-4(1H)-one can be conceptualized based on established pyrimidine chemistry. A common strategy involves the condensation of a guanidine derivative with a suitably substituted three-carbon precursor, followed by nitration.
A potential synthesis is the condensation of guanidine with a malonic ester derivative to form the 2-aminopyrimidin-4-ol ring system. Subsequent nitration would introduce the nitro group at the 5-position. A modified procedure based on the synthesis of similar 5-substituted 2-amino-4,6-dihydroxypyrimidines could be adapted[2].
Caption: Plausible two-step synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one.
Physicochemical Properties: Experimental Determination and Prediction
The following sections detail the experimental protocols for determining the key physicochemical properties of 2-Amino-5-nitropyrimidin-4(1H)-one. Where direct experimental data is absent, we will discuss the use of computational tools for prediction.
Solubility
Aqueous solubility is a critical parameter for any compound intended for biological application. Both kinetic and thermodynamic solubility should be assessed.
Experimental Protocol: Thermodynamic Solubility Determination [3]
-
Sample Preparation: Add an excess amount of solid 2-Amino-5-nitropyrimidin-4(1H)-one to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
Data Presentation:
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| PBS (pH 7.4) | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| Other relevant buffers | TBD | To be determined |
Computational Prediction: Numerous online tools and software packages can predict aqueous solubility based on the molecular structure. These often employ machine learning models trained on large datasets of experimentally determined solubilities[4][5][6][7][8].
Melting Point
The melting point provides an indication of the purity and crystal lattice energy of a solid compound.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry 2-Amino-5-nitropyrimidin-4(1H)-one.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A sharp melting range (≤ 2 °C) is indicative of high purity[9].
Data Presentation:
| Property | Value (°C) |
| Melting Point Range | To be determined |
Acid Dissociation Constant (pKa)
The pKa value(s) are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: UV-Vis Spectrophotometric Titration
-
Stock Solution Preparation: Prepare a stock solution of 2-Amino-5-nitropyrimidin-4(1H)-one in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation for Measurement: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with varying pH but constant total drug concentration.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength that shows significant change with pH against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Computational Prediction: Several online tools and software packages can predict pKa values based on the molecular structure. These tools often use algorithms that consider the electronic effects of different functional groups[3][10][11].
Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.
Spectroscopic Properties
Spectroscopic data provides the structural fingerprint of the molecule.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and chemical environment of protons.
-
¹³C NMR: Will identify the number of unique carbon atoms and their chemical environments.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of 2-Amino-5-nitropyrimidin-4(1H)-one in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in less polar solvents).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.
Computational Prediction: Several software packages can predict ¹H and ¹³C NMR chemical shifts from a given structure, which can aid in the interpretation of experimental spectra[12][13][14][15][16].
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the finely ground compound or use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amino), C=O (pyrimidinone), and N-O (nitro).
Expected Characteristic Bands: [17][18]
-
N-H stretching (amino): ~3400-3200 cm⁻¹
-
C=O stretching (pyrimidinone): ~1700-1650 cm⁻¹
-
N-O asymmetric stretching (nitro): ~1550-1500 cm⁻¹
-
N-O symmetric stretching (nitro): ~1350-1300 cm⁻¹
3.4.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is influenced by the conjugated system.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Crystal Structure
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction [1][19][20][21][22]
-
Crystal Growth: Grow single crystals of 2-Amino-5-nitropyrimidin-4(1H)-one of suitable size and quality (typically >0.1 mm in all dimensions) using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. acdlabs.com [acdlabs.com]
- 10. MolGpKa [xundrug.cn]
- 11. MoKa - pKa modelling [moldiscovery.com]
- 12. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 13. Download NMR Predict - Mestrelab [mestrelab.com]
- 14. acdlabs.com [acdlabs.com]
- 15. PROSPRE [prospre.ca]
- 16. Simulate and predict NMR spectra [nmrdb.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. bio.tools [bio.tools]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. How To [chem.rochester.edu]
- 22. journals.iucr.org [journals.iucr.org]

